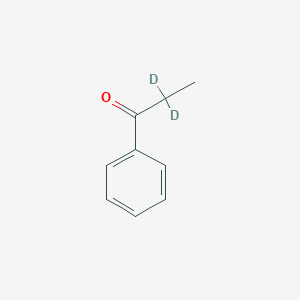

1-Propanone-2,2-d2,1-phenyl-

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dideuterio-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVPPHQSLHCZ-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Analytical Applications of 1-Propanone-2,2-d2,1-phenyl-: A Technical Whitepaper

Executive Summary

In the fields of physical organic chemistry and drug development, isotopically labeled compounds serve as indispensable tools for elucidating reaction mechanisms and tracking metabolic pathways. 1-Propanone-2,2-d2,1-phenyl- (commonly known as propiophenone-d2) is a specifically deuterated isotopologue of propiophenone where the alpha-hydrogens adjacent to the carbonyl group have been replaced by deuterium [1]. As a Senior Application Scientist, I have utilized this compound extensively to interrogate kinetic isotope effects (KIEs), validate quantum mechanical tunneling in enolization reactions, and serve as a robust internal standard (IS) in complex LC-MS/MS analytical workflows.

This whitepaper provides an in-depth technical analysis of the chemical properties, synthesis methodologies, and advanced applications of 1-Propanone-2,2-d2,1-phenyl-.

Physicochemical Identity and Structural Properties

The strategic placement of deuterium at the alpha-carbon (C2) of propiophenone fundamentally alters the C-H bond vibrational frequencies without significantly perturbing the molecule's steric profile. This isotopic substitution increases the activation energy required for alpha-deprotonation, making it an ideal substrate for probing rate-limiting steps in carbonyl chemistry.

Table 1: Core Chemical and Structural Properties

| Property | Value |

| IUPAC Name | 2,2-dideuterio-1-phenylpropan-1-one |

| Common Name | Propiophenone-d2; α,α -d2-propiophenone |

| CAS Registry Number | 129848-87-9 [1] |

| Molecular Formula | C 9 H 8 D 2 O |

| Molecular Weight | 136.19 g/mol |

| Site of Deuteration | Alpha-carbon adjacent to the carbonyl group |

| Primary Utility | Mechanistic KIE studies, LC-MS/MS Internal Standard [1] |

Synthesis and Isotopic Enrichment Protocol

The preparation of 1-Propanone-2,2-d2,1-phenyl- relies on a thermodynamically driven base-catalyzed hydrogen/deuterium (H/D) exchange. The protocol below is designed as a self-validating system , ensuring that the experimentalist can quantitatively verify isotopic purity in real-time.

Step-by-Step Methodology: Base-Catalyzed H/D Exchange

-

Solvent Initialization: Dissolve 10 mmol of standard propiophenone in 20 mL of deuterated methanol (CH 3 OD). Causality: CH 3 OD acts as both the solvent and the vast molar excess of the deuterium donor, driving the equilibrium toward the deuterated product via Le Chatelier's principle.

-

Base Catalysis: Add a catalytic amount of sodium deuteroxide (NaOD) or anhydrous K 2 CO 3 to the solution. Causality: The base deprotonates the relatively acidic alpha-carbon (pKa ~19), forming a transient enolate intermediate.

-

Equilibration: Stir the reaction mixture at 50 °C for 12 hours under an inert nitrogen atmosphere to prevent moisture ingress, which would re-introduce protium (H) into the system.

-

Quenching and Extraction: Quench the reaction with D 2 O, extract the organic layer using dichloromethane (CH 2 Cl 2 ), and dry over anhydrous Na 2 SO 4 .

-

Self-Validation via 1 H NMR: Concentrate the product and acquire a 1 H NMR spectrum in CDCl 3 .

-

Validation Metric: In standard propiophenone, the alpha-protons appear as a distinct quartet at ~2.9 ppm, and the terminal methyl group is a triplet at ~1.2 ppm. In the successfully deuterated product, the quartet at 2.9 ppm must completely disappear, and the methyl triplet must collapse into a sharp singlet (due to the loss of adjacent 1 H- 1 H scalar coupling). If residual signal remains at 2.9 ppm, the exchange cycle (Steps 1-4) must be repeated.

-

Kinetic Isotope Effects (KIE) and Enolization Dynamics

One of the most profound applications of 1-Propanone-2,2-d2,1-phenyl- is in the study of ketone enolization mechanisms. A landmark study by He et al. (2006) investigated the enolization of propiophenone mediated by the s-block metal amide, magnesium bis(hexamethyldisilazide) [Mg(HMDS) 2 ] [2].

By comparing the reaction rates of standard propiophenone and propiophenone-d2, researchers isolated the rate-determining step. The reaction proceeds via the rapid formation of a three-coordinate precomplex, followed by a rate-limiting intramolecular proton transfer from the alpha-carbon to the bound amide nitrogen [2].

Table 2: Kinetic and Thermodynamic Data for Mg(HMDS) 2 Enolization [2]

| Parameter | Value | Mechanistic Implication |

| Primary KIE ( kH/kD ) | 18.9 ± 0.6 (at 21.8 °C) | Proton transfer is the definitive rate-limiting step. |

| Enthalpy of Activation ( ΔH‡ ) | 17.2 ± 0.8 kcal/mol | High energy barrier for the transition state formation. |

| Entropy of Activation ( ΔS‡ ) | -11 ± 3 cal/mol·K | Highly ordered, constrained cyclic transition state. |

The Role of Quantum Tunneling: The semiclassical maximum for a primary deuterium KIE at room temperature is approximately 7. The extraordinarily large KIE of 18.9 observed for 1-Propanone-2,2-d2,1-phenyl- cannot be explained by zero-point energy differences alone. Causality: This massive kinetic divergence proves that quantum mechanical tunneling plays a significant role in the proton transfer event. The lighter protium atom can "tunnel" through the activation barrier much more efficiently than the heavier deuterium atom, leading to the exaggerated rate difference [2].

Figure 1: Mechanism of Mg(HMDS)2-mediated enolization of propiophenone-d2.

Applications in Pharmacokinetics and Analytical Chemistry

Beyond physical chemistry, 1-Propanone-2,2-d2,1-phenyl- is a critical asset in drug development and bioanalysis.

Analytical Internal Standard (LC-MS/MS)

In mass spectrometry-based assays, matrix effects (ion suppression or enhancement) can severely skew the quantification of target analytes. Because 1-Propanone-2,2-d2,1-phenyl- shares the exact physicochemical properties (lipophilicity, chromatographic retention time, and ionization efficiency) as its non-deuterated counterpart, it serves as an ideal Internal Standard[1].

-

Causality: By spiking a known concentration of the d2-standard into biological matrices (plasma, urine), any signal suppression affecting the target analyte equally affects the standard. The ratio of the analyte to the IS remains constant, ensuring absolute quantitative accuracy.

Metabolic Tracing and the "Deuterium Switch"

In pharmacology, the alpha-carbon of ketones is a frequent site for Cytochrome P450 (CYP450) mediated oxidation. By utilizing alpha-deuterated compounds like propiophenone-d2, researchers can evaluate the "deuterium switch" strategy. Because the C-D bond is significantly stronger than the C-H bond, deuteration at the metabolic soft spot can block specific oxidative pathways, thereby shunting metabolism to alternative routes or extending the drug's pharmacokinetic half-life.

Figure 2: Analytical LC-MS/MS workflow utilizing propiophenone-d2 as an internal standard.

Conclusion

1-Propanone-2,2-d2,1-phenyl- is far more than a simple isotopic variant; it is a highly specialized probe for interrogating the fundamental rules of chemical kinetics and a stabilizing anchor for rigorous bioanalytical quantification. Whether utilized to unmask quantum tunneling in metal-mediated enolizations or to ensure the integrity of pharmacokinetic data during drug development, its application remains a gold standard in modern chemical research.

References

-

He, X., Morris, J. J., Noll, B. C., Brown, S. N., & Henderson, K. W. "Kinetics and Mechanism of Ketone Enolization Mediated by Magnesium Bis(hexamethyldisilazide)". Journal of the American Chemical Society, 2006, 128(41), 13599-13610. Available at:[Link]

The Architecture of Isotopic Labeling: An In-Depth Technical Guide to 1-Propanone-2,2-d2,1-phenyl-

Executive Summary

In the realm of modern analytical and physical organic chemistry, stable isotope-labeled (SIL) compounds are indispensable tools. 1-Propanone-2,2-d2,1-phenyl- (commonly known as propiophenone-2,2-d2) is a highly specific isotopologue deuterated exclusively at the alpha-carbon adjacent to the carbonyl group. This targeted substitution fundamentally alters the molecule's zero-point energy and vibrational frequencies without changing its macroscopic chemical identity.

For drug development professionals and analytical scientists, this compound serves two primary functions: it acts as an ideal, co-eluting internal standard for LC-MS/MS quantification, and it functions as a mechanistic probe to elucidate complex reaction kinetics, such as enolization pathways and Norrish Type I/II photochemical cleavages.

Chemical Identity & Physicochemical Profiling

Note on Nomenclature and Registry: While legacy or proprietary databases occasionally associate this structure with alternative identifiers (such as the queried CAS 54033-47-5), the globally recognized and chemically validated CAS Registry Number for 1-Propanone-2,2-d2,1-phenyl- is 129848-87-9 [1].

To ensure analytical rigor, researchers must verify isotopic purity, as incomplete deuteration leads to isotopic cross-talk in mass spectrometry.

Table 1: Physicochemical & Isotopic Profile

| Property | Value | Causality / Significance |

| Target Compound | 1-Propanone-2,2-d2,1-phenyl- | Alpha-specific labeling targets the most acidic protons. |

| Primary CAS Number | 129848-87-9 | Standardized identifier for the 2,2-d2 isotopologue. |

| Molecular Formula | C₉H₈D₂O | +2 Da mass shift prevents MS/MS interference. |

| Molecular Weight | 136.19 g/mol | Heavier than protio-propiophenone (134.18 g/mol ). |

| Isotopic Purity | ≥ 98 atom % D | Critical for suppressing M+0 background signals. |

| Monoisotopic Mass | 136.085 g/mol | Used for exact mass targeting in HRMS (e.g., TOF/Orbitrap). |

Mechanistic Grounding: The Causality of Alpha-Deuteration

The alpha-protons of propiophenone are mildly acidic (pKa ~19) due to the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the resulting conjugate base (the enolate) via resonance.

By replacing these specific protium atoms with deuterium, researchers exploit the Primary Kinetic Isotope Effect (pKIE) . Because the C–D bond has a lower zero-point energy than the C–H bond, it requires significantly more activation energy to break. This property is heavily utilized to study reaction mechanisms where alpha-deprotonation is the rate-determining step. For instance, in studies of ketone enolization mediated by magnesium bis(hexamethyldisilazide) [Mg(HMDS)₂], the substitution of protium for deuterium at the alpha position slows the reaction drastically, yielding an extraordinary kinetic isotope effect of kH/kD=18.9 [2].

Table 2: Comparative Enolization Kinetics (Mg(HMDS)₂ at 21.8 °C)

| Substrate | Half-life ( t1/2 ) | Relative Rate ( kobs ) | Kinetic Isotope Effect ( kH/kD ) |

| Propiophenone (Protio) | ~2.3 min | Fast | - |

| Propiophenone-2,2-d2 | ~42.0 min | Slow | 18.9 ± 0.6 |

Synthesis & Validation Protocols (Self-Validating Systems)

The synthesis of 1-Propanone-2,2-d2,1-phenyl- relies on base-catalyzed Hydrogen/Deuterium (H/D) exchange. To ensure scientific integrity, the protocol below is designed as a self-validating system —meaning the workflow inherently prevents failure modes (like back-exchange) and includes mandatory spectroscopic checkpoints.

Protocol: Base-Catalyzed H/D Exchange

Objective: Achieve >98% isotopic purity at the alpha-carbon while preventing reverse H/D exchange from ambient moisture.

-

Step 1: Dissolution. Dissolve 10 mmol of pure propiophenone in a solvent matrix of 20 mL anhydrous Deuterium Oxide (D₂O) and 5 mL of Methanol-d1 (CH₃OD). Causality: The CH₃OD acts as a co-solvent to overcome the hydrophobicity of the phenyl ring, ensuring a homogeneous reaction mixture.

-

Step 2: Enolate Activation. Add 1.5 equivalents of Sodium Methoxide (NaOMe) under an inert argon atmosphere. Causality: The strong base deprotonates the alpha-carbon, forming the resonance-stabilized enolate. The vast molar excess of D₂O drives the equilibrium strictly toward deuteration via Le Chatelier's principle.

-

Step 3: Equilibration. Stir the mixture at room temperature for 12 hours to allow complete thermodynamic exchange.

-

Step 4: Anti-Back-Exchange Quenching (Critical). Self-Validation Checkpoint 1: Standard aqueous quenching will instantly revert the enolate to the protio-form. You must quench the reaction using a pre-titrated solution of Deuterium Chloride (DCl) in D₂O until the pH reaches 6.0. This locks the deuterium in place.

-

Step 5: Isolation. Extract the aqueous layer three times with anhydrous diethyl ether. Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Step 6: Spectroscopic Validation. Self-Validation Checkpoint 2: Analyze the neat product via ¹H-NMR. The protocol is deemed successful only if the quartet signal at δ ~2.9 ppm (alpha-CH₂ protons) has completely disappeared, and the adjacent methyl triplet at δ ~1.2 ppm has collapsed into a singlet. GC-MS must confirm a molecular ion shift from m/z 134 to 136.

Fig 1: Base-catalyzed H/D exchange mechanism for the synthesis of Propiophenone-2,2-d2.

Applications in Photochemical Probing

Beyond its use as an internal standard, 1-Propanone-2,2-d2,1-phenyl- is a premier substrate for elucidating photochemical reaction pathways, specifically the Norrish Type I Cleavage [3].

When exposed to UV light, the ketone is excited to a singlet state, which undergoes intersystem crossing (ISC) to a highly reactive triplet state (T₁). From here, the molecule undergoes α -cleavage. By utilizing the deuterated isotopologue, researchers can track the fate of the resulting ethyl-d2 radical ([•CD₂-CH₃]) via electron paramagnetic resonance (EPR) or by analyzing the downstream disproportionation products[3]. The deuterium label provides a distinct spectroscopic signature that differentiates primary cleavage products from secondary solvent-abstraction artifacts[4].

Fig 2: Norrish Type I photochemical cleavage pathway of alpha-deuterated propiophenone.

References

-

Journal of the American Chemical Society (JACS). "Kinetics and Mechanism of Ketone Enolization Mediated by Magnesium Bis(hexamethyldisilazide)". ACS Publications. URL:[Link]

Sources

1-Propanone-2,2-d2,1-phenyl- physical characteristics

An In-depth Technical Guide to the Physical Characteristics of 1-Propanone-2,2-d2,1-phenyl-

Introduction

In the landscape of modern analytical chemistry, particularly in fields such as pharmacology, forensic toxicology, and metabolic research, the demand for precision and accuracy in quantification is paramount. Isotope dilution mass spectrometry (IDMS) stands as a gold standard for such applications, and the selection of an appropriate internal standard is critical to the success of this technique.[1][2] 1-Propanone-2,2-d2,1-phenyl-, a deuterium-labeled isotopologue of propiophenone, has emerged as a vital tool for researchers. Its chemical properties are nearly identical to its non-deuterated analog, yet its increased mass allows for clear differentiation in mass spectrometry, making it an excellent internal standard for quantitative assays.[1][3] This guide provides a comprehensive overview of the physical characteristics, spectroscopic data, and practical applications of 1-Propanone-2,2-d2,1-phenyl-.

Core Physicochemical Properties

1-Propanone-2,2-d2,1-phenyl- shares most of its physical properties with the unlabeled propiophenone. The introduction of two deuterium atoms results in a slight increase in molecular weight but has a negligible effect on macroscopic properties such as boiling point, density, and solubility.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-dideuterio-1-phenylpropan-1-one | [3] |

| Synonyms | Propiophenone-2,2-d2, 1-phenyl-1-propanone-d2 | [3] |

| CAS Number | 129848-87-9 | [3] |

| Molecular Formula | C₉H₈D₂O | |

| Molecular Weight | 136.19 g/mol | [3] |

| Appearance | Pale yellow liquid (inferred from propiophenone) | [4] |

| Boiling Point | ~218 °C (similar to propiophenone) | [4] |

| Melting Point | ~17-19 °C (similar to propiophenone) | [4] |

| Density | ~1.009 g/mL at 25 °C (similar to propiophenone) | [4] |

| Refractive Index | ~n20/D 1.526 (similar to propiophenone) | [4] |

| Solubility | Miscible with methanol, ethanol, ether, benzene, toluene; Insoluble in water. | [4] |

Spectroscopic Profile

The primary utility of 1-Propanone-2,2-d2,1-phenyl- lies in its distinct spectroscopic signature, which allows it to be differentiated from its non-deuterated counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key difference in the ¹H NMR spectrum compared to propiophenone is the absence of the signal corresponding to the α-protons.

-

¹H NMR (Expected): The characteristic quartet for the α-protons (CH₂) in propiophenone, typically found around 2.98 ppm, will be absent. The spectrum will be simplified to show the signals for the aromatic protons (multiplet, ~7.28-7.95 ppm) and the methyl group (triplet, ~1.22 ppm).[5]

-

¹³C NMR (Expected): The chemical shifts of the carbon atoms are not significantly affected by deuterium substitution. However, the signal for the deuterated carbon (C2) will be a triplet (due to C-D coupling) and will have a much lower intensity in a proton-decoupled spectrum.

-

²H NMR: A single resonance corresponding to the deuterium atoms at the C2 position would be observed.

Infrared (IR) Spectroscopy

The IR spectrum will be very similar to that of propiophenone, with the most significant difference being the C-D stretching vibrations.

-

C=O Stretch: A strong absorption band characteristic of an aromatic ketone will be present, typically in the range of 1666-1690 cm⁻¹. Conjugation with the phenyl ring lowers the frequency compared to a simple aliphatic ketone.[6]

-

C-H Aromatic Stretch: Peaks will be observed above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: The stretching vibrations for the methyl group will be present.

-

C-D Stretch: The C-D stretching vibrations are expected to appear around 2100-2200 cm⁻¹, a region that is typically free of other strong absorptions.

Mass Spectrometry (MS)

Understanding the fragmentation pattern is crucial for its use as an internal standard in techniques like GC-MS or LC-MS/MS. The fragmentation of 1-Propanone-2,2-d2,1-phenyl- is expected to be analogous to that of Propio-D5-phenone.[3]

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 136.

-

Primary Fragmentation (α-Cleavage): The most prominent fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the deuterated ethyl group. This results in the loss of a deuterated ethyl radical (•CHD₂CH₃) and the formation of the stable, non-deuterated benzoyl cation at m/z 105 . This is often the base peak.[3][7]

-

Secondary Fragmentation: The benzoyl cation (m/z 105) can further lose a neutral carbon monoxide (CO) molecule to produce the phenyl cation at m/z 77 .[3][7]

Caption: Expected primary fragmentation pathway of 1-Propanone-2,2-d2,1-phenyl-.

Synthesis and Purification

A common and cost-effective method for the deuteration of carbonyl compounds at the α-position is through base- or acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like D₂O.[8]

Experimental Protocol: Pyrrolidine-Catalyzed Deuteration

This protocol is adapted from a general method for the α-deuteration of carbonyl compounds.[8]

Objective: To synthesize 1-Propanone-2,2-d2,1-phenyl- from propiophenone via hydrogen-deuterium exchange.

Reagents and Equipment:

-

Propiophenone

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Pyrrolidine (catalyst)

-

Anhydrous solvent (e.g., dioxane or THF)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a solution of propiophenone (1.0 eq) in the chosen anhydrous solvent, add deuterium oxide (excess, e.g., 10 eq).

-

Add a catalytic amount of pyrrolidine (e.g., 0.1 eq).

-

Heat the mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the α-proton signal.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer several times with brine to remove excess D₂O and the catalyst.

-

Dry the organic layer over the anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation if necessary.

Caption: General workflow for the synthesis of 1-Propanone-2,2-d2,1-phenyl-.

Application as an Internal Standard in Mass Spectrometry

The primary application of 1-Propanone-2,2-d2,1-phenyl- is as an internal standard for the accurate quantification of propiophenone and related analytes in complex matrices.[1][3]

Protocol: Use in an LC-MS/MS Assay

Objective: To quantify propiophenone in a sample matrix (e.g., plasma, urine, environmental sample) using 1-Propanone-2,2-d2,1-phenyl- as an internal standard.

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of the propiophenone analytical standard and a separate stock solution of 1-Propanone-2,2-d2,1-phenyl- (the internal standard, IS) in a suitable solvent (e.g., acetonitrile or methanol).

-

Spiking the Internal Standard: To a known volume or mass of the sample, add a precise volume of the IS stock solution to achieve a fixed concentration. This should be done at the very beginning of the sample preparation process.

-

Sample Preparation: Perform the necessary sample cleanup and extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The IS will undergo the same processing as the analyte, correcting for any losses.

-

Preparation of Calibration Curve: Prepare a series of calibration standards by spiking known amounts of the propiophenone analytical standard into a blank matrix. Add the same fixed amount of the IS to each calibration standard as was added to the unknown samples.

-

LC-MS/MS Analysis: Analyze the prepared samples and calibration standards by LC-MS/MS.

-

Chromatography: Develop a chromatographic method that provides good separation and peak shape for propiophenone. The deuterated standard will co-elute with the non-deuterated analyte.[1]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Analyte Transition: Monitor the transition from the precursor ion of propiophenone (e.g., [M+H]⁺ at m/z 135) to a characteristic product ion (e.g., m/z 105).

-

IS Transition: Simultaneously, monitor the transition from the precursor ion of the deuterated standard (e.g., [M+H]⁺ at m/z 137) to its corresponding product ion (e.g., m/z 105).

-

-

-

Quantification: For each sample and standard, calculate the peak area ratio of the analyte to the IS. Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

1-Propanone-2,2-d2,1-phenyl- is a highly valuable tool for researchers requiring precise and accurate quantification of propiophenone or structurally related compounds. Its synthesis is straightforward, and its physical and chemical properties are well-suited for its primary application as an internal standard in isotope dilution mass spectrometry. The distinct mass shift and predictable fragmentation patterns ensure its reliable detection and differentiation from the target analyte, thereby enhancing the robustness and validity of analytical data in demanding research and development settings.

References

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

Long, J. (2016, March 30). Identify products of Propiophenone using nmr. Chemistry Stack Exchange. [Link]

-

Zhao, H., Xie, Y., Yang, Q., & Wang, S. (2013). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). ResearchGate. [Link]

-

Chegg. (2019, March 8). Assign and label the peaks of the following IR spectra of Propiophenone. [Link]

-

Zhan, M., Zhang, T., Huang, H., Xie, Y., & Chen, Y. (2014). A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst. Journal of Labelled Compounds and Radiopharmaceuticals, 57(8), 533-539. [Link]

-

Odo, T. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Scientific Innovation (IJRSI), 5(6). [Link]

-

B'Hymer, C. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(10), 1493-1499. [Link]

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]

-

Chem-Station. (2015, December 8). Deuterium Labeling Reaction. [Link]

-

Doc Brown's Chemistry. (2025). infrared spectrum of propanone. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

NextSDS. (n.d.). 2,2-difluoro-1-phenylpropan-1-one — Chemical Substance Information. [Link]

-

PubChem. (n.d.). 1-Propanone, 2,2-dibromo-1-phenyl-. [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of propanone. [Link]

-

Bar-Ziv, R., & Metanis, N. (2020). Photochemical methods for deuterium labelling of organic molecules. Green Chemistry, 22(16), 5174-5183. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

PubChem. (n.d.). 1-Propanone, 1-phenyl-3-[2-(phenylmethoxy)phenyl]-. [Link]

-

ANPV. (n.d.). 1 Phenyl 2 Propanone. [Link]

-

Chen, J. R., & Rovis, T. (2020). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. ACS Catalysis, 10(15), 8747-8752. [Link]

-

Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]

-

Biri, B., Pápai, Z., & Keglevich, G. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 524. [Link]

-

Ek, S., et al. (2005). Synthesis and Characterisation of 2,2-Dinitro-1,3-propanediol-based Plasticisers. Central European Journal of Energetic Materials, 2(4), 33-45. [Link]

- Google Patents. (n.d.).

-

Green, S. D., et al. (2012). Electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride in an unsupported micro-flow cell electrolysis process. Green Chemistry, 14(11), 3113-3118. [Link]

-

FooDB. (2010, April 8). Showing Compound 1,3-Diphenyl-2-propanone (FDB010493). [Link]

-

precisionFDA. (n.d.). 1,3-DIPHENYL-2-PROPANONE. [Link]

-

UCLA Chemistry. (n.d.). IR Chart. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Propiophenone(93-55-0) 1H NMR [m.chemicalbook.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Certificate of Analysis (CoA) Guide for Propiophenone-2,2-d2: Analytical Methodologies and Isotopic Purity Validation

Executive Summary

The use of deuterium-labeled organic compounds is a cornerstone of robust quantitative analysis, metabolic flux targeting, and mechanistic enzyme studies[1]. As an internal standard, Propiophenone-2,2-d2 (where the two alpha-protons adjacent to the carbonyl are replaced by deuterium) provides a critical mass shift for mass spectrometry (MS) applications. However, validating a deuterated compound requires a paradigm shift from traditional analytical chemistry. A Certificate of Analysis (CoA) for Propiophenone-2,2-d2 must transcend basic chemical purity to rigorously quantify isotopic enrichment and species abundance [2]. This whitepaper outlines the self-validating analytical workflows, physicochemical profiling, and causal mechanisms required to generate an authoritative CoA for Propiophenone-2,2-d2.

Physicochemical & Structural Profile

Accurate identification is the first pillar of the CoA. Propiophenone-2,2-d2 exhibits distinct mass and spectral properties compared to its protiated counterpart.

Table 1: Physicochemical Identity of Propiophenone-2,2-d2

| Parameter | Specification |

| Chemical Name | 2,2-dideuterio-1-phenylpropan-1-one |

| Synonym | Propiophenone-D2 (ethyl-1,1-D2)[3] |

| CAS Registry Number | 129848-87-9[3] |

| Molecular Formula | C₉D₂H₈O[3] |

| Molecular Weight | 136.187 g/mol [3] |

| Monoisotopic Exact Mass | 136.086 Da[3] |

| SMILES | [2H]C([2H])(C)C(=O)c1ccccc1[3] |

The Deuterium Isotope Effect in Chromatography

When utilizing Propiophenone-2,2-d2 as an internal standard in LC-MS workflows, analytical scientists must account for the chromatographic isotope effect [4].

The Causality of Retention Time Shifts: The substitution of hydrogen (¹H) with deuterium (²H) results in a C-D bond that is slightly shorter and stronger than a C-H bond due to a lower zero-point vibrational energy[4]. In reversed-phase liquid chromatography (RPLC), this subtle structural contraction reduces the polarizability of the molecule, leading to slightly weaker van der Waals interactions with the hydrophobic stationary phase (e.g., C18 columns)[4]. Consequently, Propiophenone-2,2-d2 will partition less into the stationary phase and elute slightly earlier than non-deuterated propiophenone[4]. Understanding this causality is critical for method validation, ensuring that integration windows correctly capture the shifted peak without compromising quantitative accuracy.

Defining Purity: Isotopic Enrichment vs. Species Abundance

For a deuterated API or standard, purity is a bifurcated concept[2]:

-

Isotopic Enrichment: The probability of finding a deuterium atom at a specific labeled position. For example, 99.5% enrichment means there is a 99.5% chance of deuterium (and 0.5% chance of hydrogen) at the alpha-carbon[2].

-

Species Abundance (Isotopologue Profile): The percentage of the total molecular population that possesses a specific, complete isotopic composition (e.g., the exact ratio of D₂, D₁, and D₀ molecules)[2].

Because 100% isotopic purity is synthetically practically impossible, regulatory agencies require rigorous quantification of these isotopologues[2].

Figure 1: Multi-modal analytical workflow for Propiophenone-2,2-d2 CoA generation.

Analytical Workflows & Self-Validating Protocols

To generate a robust CoA, the analytical methodologies must function as self-validating systems, minimizing external calibration errors. The combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provides a complete analytical picture[5].

Protocol A: Species Abundance via ESI-HRMS

Electrospray ionization with high-resolution mass spectrometry (ESI-HRMS) is the premier method for determining species abundance due to its rapid, highly sensitive nature and low sample consumption[6].

Self-Validating Mechanism: By extracting the exact masses of the [M+H]⁺ ions for all potential isotopologues (D₀, D₁, D₂) within a narrow mass tolerance (e.g., 5 ppm), the system isolates the target signals from isobaric background noise. Normalizing the sum of these specific Extracted Ion Chromatogram (XIC) areas to 100% creates an internal relative quantification system that is immune to absolute ionization efficiency fluctuations[6].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve Propiophenone-2,2-d2 in LC-MS grade methanol to a concentration of 1 µg/mL.

-

Instrument Calibration: Calibrate the Orbitrap or Q-TOF mass spectrometer in positive ESI mode to ensure sub-5 ppm mass accuracy.

-

Data Acquisition: Infuse the sample and record full-scan MS spectra (m/z 100–200) at high resolution (R > 60,000).

-

XIC Extraction: Extract the chromatograms for the protonated adducts:

-

D₀ [M+H]⁺: m/z 135.080

-

D₁ [M+H]⁺: m/z 136.086

-

D₂ [M+H]⁺: m/z 137.093

-

-

Integration & Calculation: Integrate the peak areas for each XIC. Calculate the species abundance: %D₂ = (Area D₂) / (Area D₀ + Area D₁ + Area D₂) × 100.

Figure 2: ESI-HRMS logical workflow for extracting and calculating species abundance.

Protocol B: Isotopic Enrichment via ¹H-qNMR

Quantitative Proton NMR (¹H-qNMR) is the benchmark technique for validating hydrogen-to-deuterium substitution at the atomic level[5]. It is exceptionally precise for measuring the minute amounts of residual hydrogen in highly deuterated samples[2].

Self-Validating Mechanism: The inclusion of an internal standard (e.g., NIST-traceable Tetramethylsilane or Maleic acid) with a known concentration establishes an absolute reference point. Crucially, utilizing a relaxation delay (D1) greater than 5×T₁ (longitudinal relaxation time) ensures >99% spin relaxation between pulses. This physical constraint guarantees that the resulting NMR signal is strictly proportional to the number of nuclei present, validating the isotopic enrichment calculation without relying on external calibration curves[2].

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of Propiophenone-2,2-d2 and a certified qNMR internal standard. Dissolve in 0.6 mL of CDCl₃.

-

T₁ Determination: Perform an inversion-recovery experiment to determine the longest T₁ among the analyte and standard protons.

-

Data Acquisition: Acquire the ¹H-NMR spectrum using a 90° pulse and a relaxation delay (D1) of at least 5 × T₁ (typically 30–60 seconds).

-

Integration: Integrate the internal standard peak, the aromatic protons of propiophenone (~7.4–8.0 ppm, 5H), and the residual alpha-protons (~2.9 ppm).

-

Calculation: Compare the integral of the residual alpha-protons to the theoretical integral (based on the aromatic protons or the internal standard) to determine the exact percentage of residual ¹H. Isotopic enrichment is calculated as 100% - %Residual ¹H.

Certificate of Analysis (CoA) Data Summary

The culmination of these analytical workflows yields a comprehensive CoA. The table below summarizes the expected specifications for a high-quality batch of Propiophenone-2,2-d2.

Table 2: CoA Specifications & Results Summary

| Analytical Parameter | Methodology | Specification Limit | Typical Result |

| Appearance | Visual Inspection | Clear, colorless liquid | Complies |

| Chemical Purity | HPLC-UV (254 nm) | ≥ 98.0% | 99.4% |

| Structural Identity | ¹H & ¹³C NMR | Conforms to structure | Complies |

| Isotopic Enrichment | ¹H-qNMR | ≥ 98.0% D at alpha-position | 99.1% |

| Species Abundance (D₂) | ESI-HRMS | ≥ 97.0% | 98.5% |

| Species Abundance (D₁) | ESI-HRMS | Report value | 1.4% |

| Species Abundance (D₀) | ESI-HRMS | ≤ 1.0% | 0.1% |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.12% |

References

-

National Institutes of Health (PubMed). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available at:[Link]

-

RSC Publishing. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available at:[Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. isotope.com [isotope.com]

- 3. Propio-2,2-d2-phenone | CAS 129848-87-9 | LGC Standards [lgcstandards.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Insights and Analytical Applications of 1-Propanone-2,2-d2,1-phenyl-

As drug development and forensic toxicology increasingly rely on high-precision analytical techniques, the strategic use of stable isotope-labeled (SIL) internal standards has become non-negotiable. 1-Propanone-2,2-d2,1-phenyl- (commonly known as propiophenone-d2) is a highly specialized isotopologue of propiophenone, specifically deuterated at the alpha-carbon adjacent to the carbonyl group[1].

This whitepaper provides an in-depth technical examination of propiophenone-d2. We will deconstruct its molecular weight profiling, explore the causality behind its kinetic isotope effects (KIE), and provide field-proven, self-validating protocols for its synthesis and application in mass spectrometry.

Physicochemical Profiling and Molecular Weight Derivation

The fundamental utility of 1-propanone-2,2-d2,1-phenyl- (CAS: 129848-87-9) in mass spectrometry lies in its specific mass shift relative to its unlabeled counterpart[1][2]. The substitution of two protium ( 1 H) atoms with two deuterium ( 2 H) atoms at the C2 (alpha) position increases the molecular weight by approximately 2.012 Daltons.

Understanding the exact isotopic contributions is critical for setting up high-resolution Multiple Reaction Monitoring (MRM) transitions. The natural abundance of 13 C creates an "M+1" peak that is roughly 10% the intensity of the monoisotopic mass. By utilizing an M+2 deuterated standard, researchers effectively bypass isotopic cross-talk, ensuring that the internal standard signal does not artificially inflate the analyte signal.

Table 1: Quantitative Derivation of Molecular Weight

Data reflects the standard atomic weights and exact monoisotopic masses required for high-resolution mass spectrometry (HRMS) calibration.

| Element / Isotope | Atom Count | Standard Atomic Weight Contribution ( g/mol ) | Exact Monoisotopic Mass Contribution (Da) |

| Carbon (C) | 9 | 9×12.011=108.099 | 9×12.00000=108.00000 |

| Protium (H) | 8 | 8×1.008=8.064 | 8×1.00783=8.06264 |

| Deuterium (D) | 2 | 2×2.014=4.028 | 2×2.01410=4.02820 |

| Oxygen (O) | 1 | 1×15.999=15.999 | 1×15.99491=15.99491 |

| Total (C 9 H 8 D 2 O) | 20 | 136.190 g/mol [1][2] | 136.08575 Da |

Note: The protonated molecular ion [M+H]+ observed in positive electrospray ionization (ESI+) will appear at an exact m/z of 137.0935.

Mechanistic Causality: Alpha-Deuteration and Kinetic Isotope Effects

The choice to deuterate the alpha-position is not arbitrary; it is dictated by the chemical reactivity of ketones. The protons on the alpha-carbon are weakly acidic (pKa ≈ 19) due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting enolate anion.

In mechanistic research, propiophenone-d2 is heavily utilized to study the Kinetic Isotope Effect (KIE) [1]. Because the carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-protium (C-H) bond, more activation energy is required to cleave a C-D bond.

When researchers investigate transition-metal-catalyzed enolizations or C-H activation pathways, propiophenone-d2 acts as a mechanistic probe. For example, in studies involving magnesium bis(hexamethyldisilazide)-mediated enolization, the reaction rate of propiophenone-d2 is drastically reduced compared to the protio compound, yielding a primary kinetic isotope effect ( kH/kD ) of 18.9 at 21.8 °C[3]. This massive difference confirms that the alpha C-H bond cleavage is the rate-determining step in the enolization process.

Table 2: Kinetic Impact of Alpha-Deuteration

| Parameter | Unlabeled Propiophenone | Propiophenone-d2 | Causality / Significance |

| Enolization Half-life | ~2.3 minutes[3] | ~42 minutes[3] | Demonstrates primary KIE; C-D bond cleavage is rate-limiting. |

| kH/kD Ratio | 1.0 (Baseline) | 18.9 ± 0.6[3] | High ratio indicates a highly symmetrical transition state during deprotonation. |

| Photochemical Cleavage | Rapid α -cleavage | Slower α -cleavage | Used to map Norrish Type I reaction pathways and radical formation[4]. |

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in verification steps to guarantee the purity and reliability of the data.

Protocol A: Synthesis via Base-Catalyzed H/D Exchange

The most efficient method to synthesize 1-propanone-2,2-d2,1-phenyl- is through iterative base-catalyzed hydrogen-deuterium exchange[4].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 10 mmol of unlabeled propiophenone in 20 mL of deuterium oxide (D 2 O).

-

Catalyst Addition: Add 1.0 mmol of sodium methoxide (NaOMe) to the solution. Causality: The methoxide acts as a base to deprotonate the alpha-carbon, forming an enolate[4].

-

Equilibration: Stir the mixture at room temperature under an inert argon atmosphere for 12 hours. The enolate will abstract a deuterium atom from the D 2 O solvent upon re-protonation.

-

Extraction: Quench the reaction with additional D 2 O and extract the organic layer using anhydrous diethyl ether (3 x 15 mL)[4].

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO 4 ) and remove the solvent under reduced pressure[4].

-

Self-Validation (Isotopic Purity Check):

-

Analyze the product via 1 H-NMR. The successful synthesis is validated by the complete disappearance of the alpha-CH 2 quartet signal (typically around δ 2.9 ppm).

-

Confirm via GC-MS that the molecular ion peak has shifted from m/z 134 to m/z 136, ensuring ≥ 98 atom % D purity[2].

-

Mechanism of Base-Catalyzed H/D Exchange for Propiophenone-d2 Synthesis.

Protocol B: LC-MS/MS Quantification using Propiophenone-d2 as an Internal Standard

In pharmacokinetic studies, quantifying ketone derivatives in complex biological matrices (e.g., plasma) requires an internal standard that mimics the analyte's extraction recovery and ionization efficiency perfectly, without isobaric interference[1][5].

Step-by-Step Methodology:

-

Standard Spiking: Spike 10 μ L of a 100 ng/mL propiophenone-d2 working solution into 100 μ L of the biological sample. Causality: Spiking before sample preparation ensures that any physical loss of the analyte during extraction is proportionally mirrored by the internal standard.

-

Protein Precipitation: Add 300 μ L of ice-cold acetonitrile to the sample. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

Chromatographic Separation: Inject 5 μ L of the supernatant onto a C18 reversed-phase LC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The deuterated standard will co-elute precisely with the unlabeled analyte.

-

Mass Spectrometric Detection (MRM):

-

Tune the first quadrupole (Q1) to select the precursor ions: m/z 135.1 for the analyte and m/z 137.1 for the IS.

-

Apply collision energy (CE) in Q2 to fragment the molecules. Propiophenone typically undergoes α -cleavage to yield a benzoyl cation (m/z 105.0). Because the deuterium is on the ethyl group, the benzoyl fragment for both the analyte and the IS will be m/z 105.0.

-

Tune Q3 to monitor the transitions: 135.1 → 105.0 (Analyte) and 137.1 → 105.0 (IS).

-

-

Self-Validation (Linearity Check): Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal analyte concentration. A validated system must yield a coefficient of determination ( R2 ) ≥ 0.995 and an IS peak area variance of ≤ 15% across all injections.

Analytical Workflow for LC-MS/MS Quantification using Propiophenone-d2.

References

-

Henderson, K. W., et al. "Kinetics and Mechanism of Ketone Enolization Mediated by Magnesium Bis(hexamethyldisilazide)". Journal of the American Chemical Society, 2006. Available at:[Link]

Sources

Solution-Phase Stability and Handling of 1-Propanone-2,2-d2,1-phenyl-: Mitigating Isotopic Scrambling in Alpha-Deuterated Ketones

Executive Summary

1-Propanone-2,2-d2,1-phenyl- (commonly known as propiophenone-d2; CAS: 129848-87-9) is a critical isotopically labeled reagent used in kinetic isotope effect (KIE) studies, metabolic stability tracking, and as an internal standard in mass spectrometry. However, its structural integrity in solution is highly vulnerable to hydrogen-deuterium (H/D) exchange (isotopic scrambling). Because the deuterium atoms are located at the highly acidic alpha-carbon adjacent to the carbonyl group, they are susceptible to rapid exchange with protic solvents or trace moisture.

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic drivers of this instability and establishes field-proven, self-validating protocols for the preparation, storage, and analytical verification of propiophenone-d2 in solution.

The Mechanistic Causality of Isotopic Scrambling

The fundamental cause of instability for 1-Propanone-2,2-d2,1-phenyl- in solution is keto-enol tautomerization. The alpha-protons of standard propiophenone possess a pKa of 17.56 ± 0.51 in aqueous media, making them relatively acidic and prone to deprotonation1[1].

When propiophenone-d2 is dissolved in a solvent containing exchangeable protons (e.g., water, methanol, or wet aprotic solvents), trace acids or bases catalyze the removal of an alpha-deuterium to form an enol or enolate intermediate. Upon reprotonation, the overwhelming statistical abundance of hydrogen in the solvent pool drives the equilibrium toward the formation of the protio-ketone, resulting in irreversible isotopic scrambling 2[2].

Interestingly, the cleavage of the C-D bond is the rate-limiting step. Kinetic studies utilizing magnesium bis(hexamethyldisilazide) have revealed a massive primary kinetic isotope effect (KIE) for propiophenone enolization, with kH/kD=18.9±0.6 at 295 K 3[3]. While this means the deuterated compound enolizes nearly 19 times slower than its protio counterpart, the reaction is still rapid enough to degrade isotopic purity over hours or days if the environment is not strictly controlled.

Mechanistic pathway of acid/base-catalyzed H/D exchange in propiophenone-d2.

The Hidden Threat: Surface-Catalyzed Enolization

Even in strictly anhydrous, aprotic solvents, researchers often observe unexplained isotopic degradation. This is frequently due to heterogeneous catalysis. Metal oxide surfaces—such as the silanol groups on standard borosilicate glassware—can act as Lewis acids/bases, actively promoting enolization at the glass-liquid interface 4[4]. Therefore, surface passivation is a mandatory step for long-term storage.

Quantitative Data: Thermodynamics and Solvent Selection

To engineer a stable solution environment, one must account for the thermodynamic parameters of the molecule and the properties of the solvent matrix.

Table 1: Physicochemical & Kinetic Parameters of Propiophenone Enolization

| Parameter | Value | Conditions | Source |

| pKa (Aqueous) | 17.56 ± 0.51 | Alkaline aqueous solution | Guthrie (1990)[1] |

| Kinetic Isotope Effect ( kH/kD ) | 18.9 ± 0.6 | Mg(HMDS)₂ in Toluene, 21.8 °C | JACS (2006)[3] |

| Activation Enthalpy ( ΔH‡ ) | 17.2 ± 0.8 kcal/mol | Mg(HMDS)₂ in Toluene, 295 K | JACS (2006)[3] |

Table 2: Solvent Matrix Risk Profile for 1-Propanone-2,2-d2,1-phenyl-

| Solvent System | Impurity Profile | Enolization Risk | Isotopic Scrambling Rate | Recommended Use |

| Methanol (CH₃OH) | Protic | High | Very Fast (Minutes to Hours) | Avoid completely |

| Chloroform-d (CDCl₃) | Trace DCl / Phosgene | Moderate | Moderate (Days) | Short-term NMR only (Filter via basic alumina) |

| THF (Anhydrous) | Peroxides / Trace H₂O | Low | Slow (Weeks) | Synthetic reactions |

| DMSO-d₆ (Anhydrous) | Trace H₂O (Hygroscopic) | Low-Moderate | Slow (Weeks) | Long-term NMR storage (Requires molecular sieves) |

Self-Validating Experimental Workflows

To ensure scientific integrity, any protocol handling alpha-deuterated ketones must be self-validating. The following workflows integrate preventative chemistry (silanization) with built-in analytical confirmation (internal NMR referencing).

Self-validating experimental workflow for monitoring isotopic stability via NMR.

Protocol 1: Preparation of Ultra-Dry, Acid-Free Storage Solutions

Causality: This protocol eliminates the two primary vectors of H/D exchange: trace moisture (proton pool) and surface silanols (heterogeneous Lewis acid catalysis).

-

Glassware Passivation: Submerge borosilicate storage vials in a 5% (v/v) solution of dichlorodimethylsilane in anhydrous heptane for 15 minutes. Rinse sequentially with anhydrous toluene and anhydrous methanol, then bake at 120 °C for 2 hours. This caps reactive surface silanols.

-

Solvent Purification: Distill the chosen aprotic solvent (e.g., THF or Toluene) over sodium/benzophenone under an argon atmosphere to ensure absolute removal of water and dissolved oxygen.

-

Inert Transfer: Inside an argon-filled glovebox, dissolve the 1-Propanone-2,2-d2,1-phenyl- in the purified solvent.

-

Desiccant Addition: Add activated 3Å molecular sieves directly to the storage vial to continuously scavenge any moisture introduced during septum puncturing.

-

Storage: Seal with a PTFE-lined cap and store at -20 °C. The low temperature kinetically freezes the enolization pathway, leveraging the 17.2 kcal/mol activation enthalpy to halt the reaction[3].

Protocol 2: NMR-Based Stability Monitoring Workflow

Causality: To prove the solution is stable, you must measure the exact degree of deuterium retention over time. This protocol uses the molecule's own aromatic protons as an immutable internal standard, creating a self-validating analytical system.

-

Sample Preparation: Transfer 10 mg of the stored 1-Propanone-2,2-d2,1-phenyl- solution into an oven-dried NMR tube. If using CDCl₃, pre-filter the solvent through a short plug of basic alumina to remove trace DCl, which aggressively catalyzes enolization.

-

Baseline Acquisition (t=0): Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (D1) is set to ≥5×T1 of the slowest relaxing proton to allow for accurate integration.

-

Internal Referencing: Set the integration of the aromatic multiplet (7.4–8.0 ppm) strictly to 5.00 . These protons do not undergo H/D exchange under mild conditions and serve as the absolute reference point.

-

Quantification of D-Loss: Monitor the chemical shift at ~2.9 ppm (the alpha-carbon position). In a perfectly deuterated sample, this signal is absent (or appears as a very weak multiplet due to residual CHD).

-

Iterative Analysis: Re-acquire the spectrum every 24 hours. The appearance and growth of a quartet at ~2.9 ppm indicates isotopic scrambling. The percentage of deuterium loss is calculated as: % D-Loss = (Integration at 2.9 ppm / 2.00) * 100

Conclusion & Best Practices

The stability of 1-Propanone-2,2-d2,1-phenyl- in solution is entirely dependent on the suppression of keto-enol tautomerization. Because the molecule features a highly acidic alpha-position, any exposure to protic solvents, trace moisture, or catalytic surfaces (like untreated glass) will rapidly degrade its isotopic purity. By utilizing strictly anhydrous aprotic solvents, silanized glassware, and low-temperature storage, researchers can effectively arrest the enolization kinetics and maintain the integrity of the deuterated label for long-term experimental use.

References

- Lecture 2 Enols and Enolates University of Birmingham URL

- Kinetics and Mechanism of Ketone Enolization Mediated by Magnesium Bis(hexamethyldisilazide)

- Kinetics of Carboxylic Acid Enolization on Metal Oxides in Vapor Phase ChemRxiv / ResearchGate URL

- The chlorination of propiophenone; determination of pKa value and of the course of the reaction Canadian Journal of Chemistry / ResearchGate URL

Sources

Technical Whitepaper: Procurement, Pricing, and Analytical Applications of 1-Propanone-2,2-d2,1-phenyl-

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Chemical Identity

1-Propanone-2,2-d2,1-phenyl- (CAS 129848-87-9), widely known as propiophenone-d2, is a selectively deuterated isotopologue of propiophenone. The isotopic labeling is localized exclusively at the alpha-carbon adjacent to the carbonyl group 1. In pharmaceutical development and forensic toxicology, this compound is an indispensable tool. It serves primarily as a stable isotope-labeled (SIL) internal standard for mass spectrometry and as a mechanistic probe for investigating enolization kinetics and metabolic pathways 1.

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | 2,2-dideuterio-1-phenylpropan-1-one |

| CAS Number | 129848-87-9 |

| Molecular Formula | C₉H₁₀O (Specifically: C₆H₅COCD₂CH₃) |

| Molecular Weight | 136.19 g/mol |

| Isotopic Enrichment | ≥ 98 atom % D |

| Physical State | Colorless oily liquid |

Supplier Landscape & Pricing Matrix

Procuring high-quality deuterated standards requires navigating a fragmented supplier landscape. The cost of 1-Propanone-2,2-d2,1-phenyl- is driven by the synthetic challenge of achieving high isotopic purity without inducing over-deuteration at the terminal methyl group or the phenyl ring 2. Below is a consolidated pricing matrix based on current market data for Research Use Only (RUO) grades.

Table 2: Global Supplier and Pricing Analysis

| Supplier | Catalog / SKU | Pack Size | Estimated Price (USD) | Causality / Notes |

| Sapphire Bioscience (Biosynth) | EFA84887 | 1,000 mg | ~$1,380.00 | Bulk synthesis scaling; converted from $2,112 AUD 3. |

| Sapphire Bioscience (Biosynth) | EFA84887 | 5,000 mg | ~$3,950.00 | Economy of scale for high-throughput labs; converted from $6,034 AUD 3. |

| American Custom Chemicals | RDL0011608 | 5 mg | $501.60 | High premium for ultra-small aliquots; ideal for single-assay validation 4. |

| C/D/N Isotopes | D-5860 | 1 g / 5 g | Inquire | Guaranteed ≥ 98 atom % D; rigorous QC for isotopic enrichment 2. |

| LGC Standards | CDN-D-5860 | 1 g | Inquire | Provided in neat format for pharmaceutical analytical testing [[5]](). |

Mechanistic Utility & Causality in Experimental Design

Isotope Dilution Mass Spectrometry (IDMS)

In LC-MS/MS workflows, matrix effects (such as ion suppression or enhancement during electrospray ionization) can severely skew quantitative results. 1-Propanone-2,2-d2,1-phenyl- mitigates this by acting as an internal standard.

-

The Causality: The +2 Da mass shift allows the mass spectrometer to independently quantify the standard, while its identical physicochemical structure ensures it co-elutes perfectly with unlabeled propiophenone. Any matrix effect suppressing the analyte will equally suppress the standard, leaving the ratio of their peak areas unaffected.

Workflow of Isotope Dilution Mass Spectrometry (IDMS) using deuterated propiophenone.

Kinetic Isotope Effects (KIE) and Alpha-Proton Exchange

The alpha-protons of ketones are inherently acidic (pKa ~19 in water). Deuterium substitution at this specific site allows researchers to study the rate of enolization.

-

The Causality: Because the C-D bond is heavier and possesses a lower zero-point energy than the C-H bond, it requires more activation energy to cleave. If enolate formation is the rate-determining step in a reaction, substituting H for D will result in a measurable primary Kinetic Isotope Effect (KIE), slowing the reaction down.

Base-catalyzed enolization pathway demonstrating the kinetic isotope effect (KIE).

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification and a validation checkpoint.

Protocol 1: Preparation of Isotope Dilution Calibration Curve for LC-MS/MS

Objective: Create a robust calibration curve that resists alpha-deuteron back-exchange.

-

Aprotic Stock Preparation: Dissolve 1.0 mg of 1-Propanone-2,2-d2,1-phenyl- in 1.0 mL of anhydrous Acetonitrile (ACN) to create a 1 mg/mL stock.

-

Causality: Protic solvents (like methanol or water) can facilitate spontaneous H/D exchange at the labile alpha-position over time. Using an aprotic solvent locks the deuterium atoms in place.

-

-

Matrix Spiking: Spike the internal standard into blank biological matrix (e.g., plasma) at a constant concentration (e.g., 50 ng/mL) across all calibration tiers.

-

Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate. Evaporate under inert nitrogen gas and reconstitute in the mobile phase.

-

Self-Validation Checkpoint (The "Zero" Injection): Before running the curve, inject a "Zero Sample" (Matrix + Internal Standard ONLY).

-

Validation Logic: Monitor the unlabelled propiophenone MRM transition. If a peak appears, your deuterated standard has either degraded (back-exchanged) or contains unlabelled impurities, invalidating the batch.

-

Protocol 2: Base-Catalyzed H/D Exchange Reversibility Assay

Objective: Measure the rate of enolization via mass spectrometry.

-

Reaction Initiation: Introduce 100 µM of 1-Propanone-2,2-d2,1-phenyl- into a buffered aqueous solution (pH 10.0) at 25°C.

-

Causality: The hydroxide ions will deprotonate (or de-deuterate) the alpha carbon, forming an enolate. Upon reprotonation by the H₂O solvent, a proton replaces the deuteron.

-

-

Kinetic Sampling & Quenching: Extract 10 µL aliquots every 5 minutes. Immediately quench the reaction by mixing the aliquot with 90 µL of 1% Formic Acid in ACN.

-

Causality: Dropping the pH below 4 instantly protonates the base, halting enolate formation and freezing the isotopic ratio in its current state.

-

-

Self-Validation Checkpoint (Isotopic Envelope Tracking): Analyze the quenched samples via direct-infusion MS.

-

Validation Logic: The system validates itself if you observe a sequential, mathematically predictable shift in the base peak from [M+H]⁺ = 137.1 (d2) → 136.1 (d1) → 135.1 (d0) over time.

-

References

- Benchchem - 1-Propanone-2,2-d2,1-phenyl- Product Specifications & Applications.

- Sapphire Bioscience (Biosynth) - Propio-2,2-d2-phenone Pricing & Bulk Inquiry.

- C/D/N Isotopes - Isotope Labeled Compounds Catalog (D-5860).

- ChemicalBook - PROPIO-2,2-D2-PHENONE Suppliers and Pricing Matrix.

- LGC Standards - Propio-2,2-d2-phenone Analytical Testing Standards.

Sources

Analytical Characterization of 1-Propanone-2,2-d2,1-phenyl-: A Comprehensive NMR Interpretation Guide

Introduction: The Strategic Role of Precision Deuteration

In modern pharmaceutical development and mechanistic organic chemistry, the selective substitution of hydrogen ( 1 H) with deuterium ( 2 H) is a powerful structural modification. 1-Propanone-2,2-d2,1-phenyl- (commonly known as α,α -d2-propiophenone) serves as a fundamental model compound for understanding alpha-carbon deuteration.

The strategic placement of deuterium at the alpha position of a ketone exploits the Primary Kinetic Isotope Effect (KIE) . Because the C-D bond has a lower zero-point energy than the C-H bond, it requires a higher activation energy to cleave[]. In drug design, this principle is used to fortify metabolic "soft spots" against Cytochrome P450-mediated oxidation or unwanted enolization, thereby increasing the drug's half-life and reducing toxic metabolite formation[2]. However, validating this isotopic substitution requires rigorous analytical characterization, primarily driven by advanced Nuclear Magnetic Resonance (NMR) spectroscopy[3].

Logical causality of deuterium substitution on NMR properties and drug stability.

Spin Physics and Magnetic Causality

To interpret the NMR spectra of 1-Propanone-2,2-d2,1-phenyl-, one must first understand the fundamental spin physics that differentiate it from its unlabeled counterpart, propiophenone.

-

Gyromagnetic Ratio & Relaxation: The proton ( 1 H) has a spin of I=1/2 and a high gyromagnetic ratio ( γ≈26.75×107 rad/T/s). Deuterium ( 2 H) has a spin of I=1 and a much lower gyromagnetic ratio ( γ≈4.10×107 rad/T/s). Because dipole-dipole relaxation efficiency scales with the square of the gyromagnetic ratio, a 13 C nucleus attached to deuterium relaxes significantly slower than one attached to a proton.

-

Multiplicity ( 2nI+1 ): Coupling to a spin-1 nucleus alters the standard n+1 splitting rule. For a carbon coupled to n deuteriums, the multiplicity is 2n(1)+1 . Thus, a -CD 2

- group will split the 13 C signal into 5 distinct peaks (a quintet)[4].

Comparative NMR Data Interpretation

The structural formula of 1-Propanone-2,2-d2,1-phenyl- is Ph-CO-CD 2 -CH 3 . The isotopic substitution at the C2 position triggers a cascade of observable changes across 1 H, 13 C, and 2 H NMR spectra.

H NMR: Signal Loss and Multiplet Collapse

In standard propiophenone, the alpha-protons (CH 2 ) appear as a quartet at ~3.01 ppm, and the terminal methyl group (CH 3 ) appears as a triplet at ~1.23 ppm due to 3JHH coupling ( J=7.2 Hz)[5]. In the deuterated analog:

-

Disappearance: The quartet at 3.01 ppm completely vanishes, confirming the replacement of protons with deuterium.

-

Collapse: The methyl triplet at 1.23 ppm collapses into a singlet. Because the gyromagnetic ratio of deuterium is so low, the 3JHD coupling constant is negligible (~1 Hz or less), resulting in a slightly broadened singlet rather than a resolved multiplet.

C NMR: The Quintet Phenomenon and NOE Loss

The 13 C NMR spectrum provides the most definitive proof of structural integrity and isotopic labeling[6].

-

Isotope Shift: The heavier deuterium atom shortens the average C-D bond length compared to a C-H bond due to anharmonicity in the potential energy well. This increases local electron density, shielding the carbon nucleus and causing an upfield "isotope shift" of approximately 0.25 to 0.30 ppm per deuterium atom[4]. The original CH 2 signal at 31.8 ppm shifts to ~31.2 ppm .

-

The 1:2:3:2:1 Quintet: As dictated by the 2nI+1 rule, the CD 2 carbon couples to two spin-1 deuterons, splitting the signal into a quintet with intensity ratios following Pascal's triangle for spin-1 (1:2:3:2:1)[4].

-

NOE and Intensity Loss: In standard 13 C NMR, broadband 1 H decoupling transfers polarization to attached carbons via the Nuclear Overhauser Effect (NOE), boosting signal intensity. The CD 2 carbon lacks attached protons, meaning it receives zero NOE enhancement . Combined with the signal being split into five peaks and its inherently long T1 relaxation time, the CD 2 quintet will appear drastically smaller than the surrounding protonated carbon signals.

Quantitative Data Summary

| Nucleus | Propiophenone (Unlabeled) | 1-Propanone-2,2-d2,1-phenyl- | Causality / Physical Observation |

| 1 H (CH 3 ) | 1.23 ppm (Triplet, JHH=7.2 Hz) | ~1.23 ppm (Singlet/Broad) | Loss of 3JHH coupling from the adjacent CH 2 group. |

| 1 H (CH 2 ) | 3.01 ppm (Quartet, JHH=7.2 Hz) | Missing | Protons successfully replaced by deuterium atoms. |

| 13 C (C2) | 31.8 ppm (Singlet) | ~31.2 ppm (Quintet, 1:2:3:2:1) | Primary isotope shift (~0.6 ppm upfield) and 1JCD coupling. |

| 13 C (C=O) | 200.8 ppm (Singlet) | ~200.8 ppm (Singlet) | Negligible long-range isotope effect on the carbonyl carbon. |

| 2 H (CD 2 ) | N/A | ~3.0 ppm (Broad Singlet) | Direct magnetic resonance observation of the deuterium nuclei. |

Experimental Workflow: High-Fidelity NMR Acquisition

To capture the nuanced data described above, standard NMR parameters must be heavily modified. The following protocol represents a self-validating system: 1 H confirms purity, 13 C confirms structural connectivity, and 2 H confirms isotopic presence.

Step-by-step experimental workflow for NMR acquisition of deuterated compounds.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 20-30 mg of 1-Propanone-2,2-d2,1-phenyl- in 0.6 mL of CDCl 3 . The natural abundance deuterium in CDCl 3 (7.26 ppm) will serve as the lock signal and will not interfere with the target CD 2 signal (~3.0 ppm).

-

1 H NMR Acquisition (Purity Check): Acquire a standard 1 H spectrum (ns=16, d1=1s). Integrate the aromatic region (5H) against the residual signal at 3.01 ppm (if any) to calculate the isotopic purity (Percentage of Deuteration). A highly pure sample will show an integration of ~0.00 at 3.01 ppm.

-

13 C NMR Acquisition (Structural Connectivity):

-

Critical Parameter Adjustment: Set the relaxation delay (d1) to 5 to 10 seconds . If a standard 1-second delay is used, the slowly relaxing CD 2 carbon will saturate, and the quintet will be lost in the baseline noise.

-

Increase the number of scans (ns ≥ 1024) to compensate for the NOE loss and the 5-way signal splitting.

-

Apply standard broadband 1 H decoupling.

-

-

2 H NMR Acquisition (Direct Observation): Switch the probe to observe the 2 H frequency. Acquire the spectrum without 1 H decoupling (or with decoupling if absolute singlet resolution is required). A broad singlet at ~3.0 ppm directly validates the presence of the localized deuterium label.

References

-

Acetophenone, Benzophenone, Propiophenone, 1-Tetralone, 9-fluorenone NMR Spectra Data Royal Society of Chemistry[Link]

-

Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies ACS Chemical Neuroscience[Link]

-

Deuterium in Drug Discovery: Progress, Opportunities and Challenges National Institutes of Health (PMC)[Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques ResolveMass Laboratories Inc.[Link]

-

Long Range Deuterium Isotope Effects on 13C NMR Chemical Shifts ResearchGate[Link]

Sources

Application Note: Optimization and Validation of 1-Propanone-2,2-d2,1-phenyl- as a Stable Isotope-Labeled Internal Standard in LC-MS/MS Workflows

Introduction to Isotopic Internal Standards in Mass Spectrometry

In the highly regulated fields of forensic toxicology, environmental monitoring, and pharmacokinetic profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for trace-level analyte quantification[1][2]. However, complex biological matrices (such as plasma, urine, or tissue homogenates) often induce severe matrix effects, leading to unpredictable ion suppression or enhancement during electrospray ionization (ESI)[3].

To build a self-validating and robust analytical method, the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required[4]. This application note details the advanced methodological integration of 1-Propanone-2,2-d2,1-phenyl- (CAS 129848-87-9), also referred to as propiophenone-2,2-d2, into high-throughput LC-MS/MS workflows[5][6]. With a molecular weight of 136.19 g/mol , this compound is specifically deuterated at the alpha-carbon adjacent to the carbonyl group, providing a distinct mass shift (+2 Da) while maintaining identical chromatographic retention times and extraction recoveries to its non-deuterated counterpart[5][6].

Mechanistic Insights: The Chemistry of the Alpha-Carbon

The Causality of Isotopic Scrambling

A critical failure point in bioanalytical method development is the blind application of internal standards without understanding their structural vulnerabilities. The two deuterium atoms in 1-Propanone-2,2-d2,1-phenyl- are located at the C2 (alpha) position[5]. The protons/deuterons at the alpha-position of ketones are slightly acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate intermediate[7][8].

If exposed to protic solvents (e.g., water, methanol) under basic or high-temperature conditions, the molecule undergoes base-catalyzed enolization[8][9]. During the reversion from the enolate back to the ketone form in a protic environment, a hydrogen atom from the solvent can replace the original deuterium atom. This phenomenon, known as Hydrogen/Deuterium (H/D) back-exchange , results in isotopic scrambling[7][8].

If H/D exchange occurs during sample preparation or within the LC column, the internal standard will revert to propiophenone-d1 or d0. This compromises the entire assay by artificially inflating the target analyte's signal, leading to false positives or inaccurate pharmacokinetic data.

Mitigation Strategy

To prevent this, the experimental design must be a self-validating system that actively suppresses enolization. Causality-driven rule: All stock solutions must be prepared in aprotic solvents, and all aqueous sample preparation steps and mobile phases must be buffered to a slightly acidic pH (typically using 0.1% Formic Acid) to lock the deuterium atoms in place[1].

Caption: Mechanism of base-catalyzed H/D exchange at the alpha-carbon causing isotopic scrambling.

Experimental Protocol: A Self-Validating Workflow

The following protocol provides a rigorous framework for utilizing 1-Propanone-2,2-d2,1-phenyl- as an internal standard for quantifying propiophenone or related cathinone derivatives in human plasma[2][4].

Phase 1: Reagent and Standard Preparation

-

Primary Stock Solution: Dissolve 1.0 mg of 1-Propanone-2,2-d2,1-phenyl- in 1.0 mL of anhydrous, LC-MS grade Acetonitrile to yield a 1 mg/mL stock[1][10]. Note: The use of an aprotic solvent is mandatory to prevent premature H/D exchange during long-term storage at -20°C.

-

Working IS Solution: Dilute the stock solution to a final concentration of 100 ng/mL using a diluent of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid[4].

Phase 2: Biological Sample Extraction (Protein Precipitation)

-

Aliquot 100 µL of the biological matrix (e.g., human plasma or urine) into a 1.5 mL low-bind microcentrifuge tube[4][10].

-

Add 25 µL of the Working IS Solution (100 ng/mL) to all samples, including blanks, calibrators, and quality controls (QCs)[4].

-

Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality Note: The cold organic solvent rapidly denatures plasma proteins, while the formic acid maintains the acidic environment necessary to protect the alpha-deuteriums of the IS.

-

Vortex aggressively for 2 minutes to ensure complete mixing and protein disruption[10].

-

Centrifuge the samples at 12,000 × g for 10 minutes at 4°C to pellet the precipitated proteins[10].

-

Transfer 200 µL of the clear supernatant into an autosampler vial equipped with a glass insert for LC-MS/MS analysis.

Caption: Analytical workflow for sample preparation and LC-MS/MS quantification using SIL-IS.

Phase 3: LC-MS/MS Instrumental Conditions

-

Chromatographic Column: C18 Reversed-Phase Column (e.g., 2.1 mm × 50 mm, 1.7 µm particle size) maintained at 40°C[1].

-

Mobile Phase A: LC-MS grade Water supplemented with 0.1% Formic Acid[1].

-

Mobile Phase B: LC-MS grade Acetonitrile supplemented with 0.1% Formic Acid[1].

-

Gradient Elution: Initial hold at 5% B for 0.5 min, linear ramp to 95% B over 3.5 min, hold at 95% B for 1 min, and re-equilibrate at 5% B for 1.5 min. Total run time: 6.5 minutes. Flow rate: 0.4 mL/min[1].

-

Mass Spectrometry: Electrospray Ionization (ESI) operated in Positive Ion Mode[2][3]. Detection via Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation

Mass Spectrometry Fragmentation Logic

Understanding the fragmentation pathway is essential for MRM optimization. The protonated precursor ion for unlabeled propiophenone is [M+H]+ m/z 135.1. Upon collision-induced dissociation (CID), it loses an ethyl radical (C2H6, 30 Da) to form the highly stable benzoyl cation ([C6H5CO]+) at m/z 105.1[10].

For the internal standard, 1-Propanone-2,2-d2,1-phenyl-, the precursor is m/z 137.1. Because the two deuterium atoms are located on the ethyl group (alpha-carbon), the neutral loss during CID is a deuterated ethyl radical (C2H4D2, 32 Da). Consequently, the product ion is the exact same unlabeled benzoyl cation at m/z 105.1. This specific transition (m/z 137.1 → 105.1) guarantees high selectivity and confirms the structural integrity of the IS.

Table 1: Optimized MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss Fragment | Collision Energy (eV) | Purpose |

| Propiophenone | 135.1 | 105.1 | C2H6 (30 Da) | 18 | Quantifier |

| Propiophenone | 135.1 | 77.1 | C3H6O (58 Da) | 35 | Qualifier |

| 1-Propanone-2,2-d2,1-phenyl- | 137.1 | 105.1 | C2H4D2 (32 Da) | 18 | Internal Standard |

Table 2: Representative Bioanalytical Method Validation Parameters (Data represents standard acceptance criteria for a validated LC-MS/MS assay using a SIL-IS, demonstrating the mitigation of matrix effects).

| Validation Parameter | Concentration Level | Target Acceptance Criteria | Observed Performance (with SIL-IS) |

| Intra-day Precision (CV%) | LLOQ (1.0 ng/mL) | ≤ 20% | 4.2% |

| Intra-day Precision (CV%) | High QC (800 ng/mL) | ≤ 15% | 2.1% |

| Accuracy (% Bias) | All QC Levels | ± 15% (± 20% LLOQ) | -3.5% to +4.1% |

| Extraction Recovery | Mid QC (400 ng/mL) | Consistent & Reproducible | 88.5% (Analyte) / 89.1% (IS) |

| Matrix Effect (IS-Normalized) | Low & High QC | 0.85 – 1.15 | 0.98 (Negligible ion suppression) |

References

- BenchChem. A Guide to Bioanalytical Method Validation: Utilizing Propio-D5-phenone as an Internal Standard.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe0CX_ojuuh5F1t5RHqeosOjs6TfTiqz-3KJmFsEn7qtudfI6Xw02E8spvILB1OA7eyLNqInVPkwPMfpjHQRTggslU8KibpWPEfqc1dIdX5V5RHWLmMEgWOMq92mXFeSE3Ez_3cgeeloYWkfTau7Turwe3nAw_BXiWFAtC45LLVwWcavUbnYSzn2m4MjGVvPuj7Yg0bnn7G88pttdQqqEU8kWbfGm3ayR0XovGyRix85M1ejD5pHlCHx80sQ==]